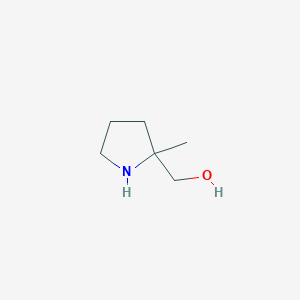

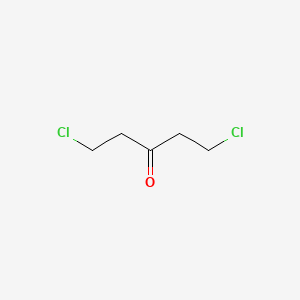

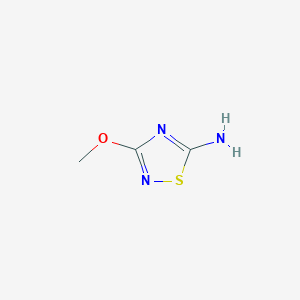

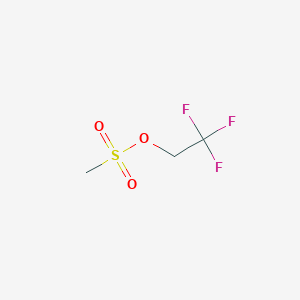

3-Methoxy-1,2,4-thiadiazol-5-amine

カタログ番号 B1296698

CAS番号:

98022-43-6

分子量: 131.16 g/mol

InChIキー: OJCCUUWVUOCZAA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

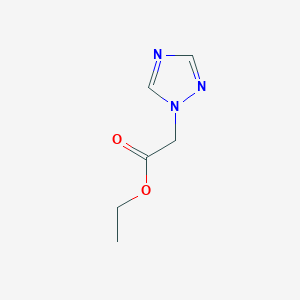

3-Methoxy-1,2,4-thiadiazol-5-amine is a chemical compound with the molecular formula C3H5N3OS. Its average mass is 131.156 Da and its mono-isotopic mass is 131.015335 Da .

Synthesis Analysis

There are several studies on the synthesis of compounds similar to 3-Methoxy-1,2,4-thiadiazol-5-amine. For instance, a study on the synthesis of (Z)-2-(5-Amino-1,2,4-thiadizol-3-yl)-2-(methoxyimino)acetic Acid was published in the Russian Journal of Organic Chemistry .Molecular Structure Analysis

The molecular structure of 3-Methoxy-1,2,4-thiadiazol-5-amine has been analyzed in several studies. For instance, a study published in the Journal of Medicinal Chemistry discussed the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving 3-Methoxy-1,2,4-thiadiazol-5-amine have been studied. For example, a study published in MDPI discussed the reaction between carboxylic acid and thiosemicarbazide in the presence of PPE .Physical And Chemical Properties Analysis

3-Methoxy-1,2,4-thiadiazol-5-amine has a melting point of 172-173 °C. Its density is 1.4±0.1 g/cm3 and its boiling point is 254.0±23.0 °C at 760 mmHg. The compound has a vapor pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 49.1±3.0 kJ/mol .科学的研究の応用

Antimicrobial Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

- Methods of Application: The 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

- Results or Outcomes: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Antibacterial Activity and CT-DNA Binding

- Scientific Field: Biochemistry

- Summary of Application: 1,3,4-Thiadiazole molecules were synthesized and characterized. Their antibacterial activity was screened for various bacteria strains .

- Methods of Application: The 1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . They were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

- Results or Outcomes: The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis, while molecules 1, 3 and 4 had an inhibitory effect on Staphylococcus epidermidis and alpha Streptococcus haemolyticus .

Antifungal Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antifungal agents . They have been tested against various fungi such as G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) .

- Methods of Application: The antifungal activities of the target compounds were evaluated using the poison plate technique .

- Results or Outcomes: The results of the antifungal activity tests are not specified in the source .

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential anticancer agents . A novel fluorinated pyrazolo [3,4-d]pyrimidine with a 1,3,4-thiadiazole heterocyclic ring was synthesized and evaluated for its anticancer activity .

- Methods of Application: The synthesis of the novel fluorinated pyrazolo [3,4-d]pyrimidine with a 1,3,4-thiadiazole heterocyclic ring is not specified in the source .

- Results or Outcomes: The results of the anticancer evaluation are not specified in the source .

Antidiabetic Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential antidiabetic agents . Some drugs with thiadiazole scaffold, e.g., acetazolamide, produce diverse biological action .

- Methods of Application: The synthesis of the antidiabetic 1,3,4-thiadiazole derivatives is not specified in the source .

- Results or Outcomes: The results of the antidiabetic evaluation are not specified in the source .

Antihypertensive Agents

- Scientific Field: Medicinal Chemistry

- Summary of Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potential antihypertensive agents . Some drugs with thiadiazole scaffold, e.g., acetazolamide, produce diverse biological action .

- Methods of Application: The synthesis of the antihypertensive 1,3,4-thiadiazole derivatives is not specified in the source .

- Results or Outcomes: The results of the antihypertensive evaluation are not specified in the source .

将来の方向性

特性

IUPAC Name |

3-methoxy-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-7-3-5-2(4)8-6-3/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCCUUWVUOCZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310728 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1,2,4-thiadiazol-5-amine | |

CAS RN |

98022-43-6 | |

| Record name | 5-Amino-3-methoxy-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98022-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)